BENGHE Foundational & Exploratory

Check Availability & Pricing

Arecaidine but-2-ynyl ester tosylate structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Arecaidine but-2-ynyl ester
Compound Name:
tosylate

Cat. No.: B2394678

An In-depth Technical Guide to Arecaidine but-2-ynyl ester tosylate (ABET)

Introduction

Arecaidine but-2-ynyl ester tosylate (ABET) is a synthetic, potent, and selective muscarinic
acetylcholine receptor (MAChR) M2 agonist.[1] Structurally derived from arecaidine, an alkaloid
found in Areca catechu, ABET is a valuable tool in cardiovascular research and neuroscience.
[2][3][4] Its selectivity for the M2 receptor subtype, particularly cardiac M2 over ileal M2
receptors, makes it a specific probe for studying heart-specific cholinergic signaling.[2] Recent
studies have also explored its anti-carcinogenic potential in breast cancer models.[5] This
document provides a comprehensive overview of its chemical structure, properties, synthesis,
and biological activity for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

ABET is composed of two main parts: the arecaidine but-2-ynyl ester and a tosylate counterion.
[2] The canonical SMILES representation is
CC#CCOC(C(C1)=CCCN1C)=0.CC2=CC=C(S(=0)(0)=0)C=C2.[7]

Quantitative Data

The key physicochemical properties of Arecaidine but-2-ynyl ester tosylate are summarized
in the table below.
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Property Value Source

CAS Number 119630-77-2 [11[2][4]
C11H15NO2-C7HsSOs (or

Molecular Formula [1112][4116]
C18H23NOsS)

Molecular Weight 365.44 g/mol [11[2][4]1[6]

Purity >99% [2]

Appearance Solid / Crystalline Solid [2][7]

Soluble up to 100 mM in water;
Solubility Slightly soluble in DMSO and [21[7]
Methanol

) Room temperature; Stable for
Storage (Solid) 12 " [2]
months

-80°C for 6 months; -20°C for 1

Storage (Solution) month (sealed, away from [3]
light)
pKa ~9.07 (Approximate) [7]

Synthesis and Experimental Protocols

The synthesis of ABET can be achieved through several routes, with tosylation-mediated
esterification being a common method.

Detailed Synthesis Protocol: Tosylation-Mediated
Esterification

This synthetic route involves three primary steps.[2]

o Step 1: Synthesis of But-2-ynyl Tosylate: But-2-ynol is reacted with p-toluenesulfonyl chloride
(TsCl) in dichloromethane (DCM) using triethylamine (EtsN) as a base.[2] The reaction is
typically performed at 0—25°C and yields the tosylate intermediate as a crystalline solid after
an aqueous workup.[2]
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o Step 2: Nucleophilic Substitution with Arecaidine: The carboxylic acid group of arecaidine is
deprotonated using a strong base like sodium hydride (NaH) in an anhydrous solvent such
as tetrahydrofuran (THF).[2] The resulting carboxylate anion then acts as a nucleophile,
attacking the but-2-ynyl tosylate via an Sn2 mechanism to form the ester.[2]

o Step 3: Tosylate Salt Formation: The final step involves treating the free base ester with p-
toluenesulfonic acid in a solvent like ethanol.[2] This reaction precipitates the desired
Arecaidine but-2-ynyl ester tosylate salt, which can be collected by filtration.[2]
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Figure 1: Synthesis workflow for ABET via tosylation-mediated esterification.
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Alternative Synthesis: Direct Esterification

An alternative method involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC)
with a catalyst such as 4-dimethylaminopyridine (DMAP).[2]

e Arecaidine is first activated by DCC in dry DCM.[2]

e But-2-ynol is then added to the activated acid, and the mixture is stirred for 12-24 hours at
room temperature to yield the ester.[2]

» The final salt is formed by treating the purified ester with p-toluenesulfonic acid monohydrate
in anhydrous diethyl ether.[2]

Quality Control and Characterization Protocols

 Purity Verification: High-Performance Liquid Chromatography (HPLC) with UV detection (at A
= 254 nm) is used to assess purity, comparing retention times to a reference standard.[2]

 Structural Confirmation: *H and *3C Nuclear Magnetic Resonance (NMR) spectroscopy is
employed to confirm the chemical structure. Key signals include the ester protons (o 4.6-5.0
ppm) and the tosyl group's methyl protons (0 2.4 ppm).[2]

» Bioactivity Validation: The M2 receptor agonism is confirmed through competitive binding
assays, often using 3H-N-methylscopolamine, and functional assays such as ileal smooth
muscle contraction studies.[2]

Biological Activity and Mechanism of Action

ABET is a potent muscarinic agonist with a notable selectivity for M2 receptors.

Receptor Selectivity and Potency

ABET demonstrates a 4.6-fold higher selectivity for M2 receptors in the atrium compared to
those in the ileum, making it a valuable tool for studying cardiac-specific cholinergic effects.[2]
This selectivity is higher than that of the related compound, Arecaidine Propargyl Ester (APE),
which has a cardiac/ileal M2 potency ratio of 2.8.[2]
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Receptor Cardiac M2
Compound o L Source
Selectivity Specificity
ABET M2 High (4.6 ratio) [2]
Oxotremorine M2/M4 Low [2]
Bethanechol M2 Moderate [2]
Carbachol Pan-mAChR None [2]

M2 Receptor Signaling Pathway

As an M2 agonist, ABET activates the Gi-coupled protein pathway.
o Receptor Binding: ABET binds to the orthosteric site of the M2 muscarinic receptor.

» G-Protein Activation: This binding induces a conformational change, activating the
associated heterotrimeric Gi protein.

» Subunit Dissociation: The Gi protein dissociates into its Gai and Gy subunits.
e Downstream Effects:

o The Gai subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP
(CAMP) levels.

o The Gy subunit directly activates G-protein-gated inwardly rectifying potassium channels
(GIRKS), causing membrane hyperpolarization and a decrease in cellular excitability,
which is the primary mechanism for its negative chronotropic effects in the heart.
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Figure 2: Simplified signaling pathway of the M2 muscarinic receptor activated by ABET.
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Physiological and Therapeutic Effects

In animal models, ABET dose-dependently decreases mean arterial pressure and heart rate,
consistent with its M2 agonist activity.[3][4] More recently, ABET has been investigated for its
anti-carcinogenic properties. A 2025 study demonstrated that ABET can inhibit the viability,
proliferation, and migration of breast cancer cell lines (MDA-MB-231 and MCF-7).[5] The study,
which used molecular docking to confirm binding to M2/M4 receptors, found that ABET induced
cell cycle arrest and apoptosis, highlighting its potential as a therapeutic candidate for breast

cancer.[5]
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Figure 3: Experimental workflow for investigating the anti-carcinogenic effects of ABET.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b2394678?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2394678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2394678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

